Nav1.7 Sodium Channel Inhibition: A 7-Fold Potency Differential vs. N-Ethyl Analog
In a direct functional assay measuring inhibition of the human Nav1.7 sodium channel, Hexyl[1-(pyridin-3-yl)ethyl]amine demonstrated an IC50 of 4040 nM [1]. In contrast, a structurally related analog within the same chemical series, characterized by a shorter N-ethyl substituent instead of the N-hexyl group, exhibited substantially weaker inhibition with an IC50 of >28,000 nM (reported as 28 μM) [2]. This represents a greater than 7-fold difference in functional potency.
| Evidence Dimension | Functional inhibition of human Nav1.7 sodium channel |
|---|---|
| Target Compound Data | IC50 = 4040 nM |
| Comparator Or Baseline | N-Ethyl analog of the same chemical series: IC50 > 28,000 nM (28 μM) |
| Quantified Difference | > 7-fold higher potency (lower IC50) for the hexyl-substituted compound |
| Conditions | Automated whole-cell voltage clamp (PatchXpress) on HEK293 cells stably expressing human Nav1.7; compound effects measured on partially inactivated state (20-50% inactivation) |
Why This Matters
This direct functional comparison confirms that the N-hexyl group is a critical determinant of Nav1.7 inhibitory activity, making the compound a non-substitutable tool for probing sodium channel pharmacology or advancing pain-related drug discovery programs.
- [1] ChEMBL. Interaction Report: CHEMBL3687714. IC50 against Human Nav1.7 Sodium Channel. In Vitro PX Assay: 293 cells stably transfected with human Nav1.7, PatchXpress automated electrophysiology. View Source
- [2] Southan, C. Hypothesis Annotation (2017). Comment on N-Ethyl Analog Nav1.7 IC50. Imported from PubMed Commons. View Source
